3-(4-Anilinoanilino)butan-2-ol
Description
3-(4-Anilinoanilino)butan-2-ol is a secondary alcohol derivative featuring a butan-2-ol backbone substituted at the 3-position with a bis-anilino group. Its structure can be represented as CH₃-CH(OH)-CH₂-NH-C₆H₄-NH-C₆H₅, where the hydroxyl group is at the 2-position of butanol, and the 3-position is functionalized with a 4-anilinoanilino moiety. This compound combines the reactivity of a secondary alcohol with the electron-donating and hydrogen-bonding capabilities of aromatic amines, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.
Properties
CAS No. |
62950-97-4 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(4-anilinoanilino)butan-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(13(2)19)17-15-8-10-16(11-9-15)18-14-6-4-3-5-7-14/h3-13,17-19H,1-2H3 |
InChI Key |
RYKXMIGHXKOWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with butan-2-ol in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the aniline derivative.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Anilinoanilino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Anilinoanilino)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Anilinoanilino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s proposed bis-anilino substituent is more complex than the phenyl or benzonitrile groups in compounds 3a and 3b. Electron-donating anilino groups may enhance solubility in polar solvents compared to 3b’s electron-withdrawing cyano group, which reduces yield (55% vs. 80% for 3a) due to steric or electronic challenges .
- Bitertanol, a commercial fungicide, shares the butan-2-ol core but incorporates a triazole ring and biphenyl ether. Its hydrophobic substituents likely increase log P values, enhancing membrane permeability compared to the target compound’s hydrophilic anilino groups .
Physical Properties and Boiling Points
Table 2: Boiling Points of Alcohols and Substituent Effects
Key Observations :
- Branching in butan-2-ol reduces boiling points compared to linear analogs (e.g., butan-1-ol). For 3-(4-Anilinoanilino)butan-2-ol, the bulky bis-anilino group may further lower volatility due to increased molecular weight and intermolecular hydrogen bonding, contrasting with simpler alcohols .
Chemical Reactivity and Functional Group Influence
Table 3: Reactivity of Alcohols and Amine Derivatives
Key Observations :
- The target compound’s anilino groups could act as directing groups in electrophilic aromatic substitution, unlike Bitertanol’s triazole, which confers biological activity .
- Compared to 3a, the additional anilino group in the target compound may reduce solubility in nonpolar solvents but enhance stability in acidic conditions due to resonance effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
